molecular formula C17H10N2O2 B5435946 2-(Quinolin-8-yl)isoindoline-1,3-dione

2-(Quinolin-8-yl)isoindoline-1,3-dione

Cat. No.: B5435946
M. Wt: 274.27 g/mol
InChI Key: NZMUCYRTIBUNFO-UHFFFAOYSA-N
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Description

2-(Quinolin-8-yl)isoindoline-1,3-dione is a heterocyclic compound that features both quinoline and isoindoline-1,3-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-8-yl)isoindoline-1,3-dione typically involves the reaction of 8-aminoquinoline with phthalic anhydride or its derivatives. One common method involves heating a mixture of 4,5-dichlorophthalic acid and 8-aminoquinoline in dimethylformamide (DMF) at 393 K for 30 minutes . Another approach involves solventless conditions, where the reactants are heated directly without the use of solvents .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-8-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoindoline derivatives .

Mechanism of Action

The mechanism of action of 2-(Quinolin-8-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. Additionally, it inhibits β-amyloid protein aggregation, indicating potential use in treating Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinolin-8-yl)isoindoline-1,3-dione is unique due to its specific combination of quinoline and isoindoline-1,3-dione moieties, which confer distinct chemical and biological properties. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .

Properties

IUPAC Name

2-quinolin-8-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2/c20-16-12-7-1-2-8-13(12)17(21)19(16)14-9-3-5-11-6-4-10-18-15(11)14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMUCYRTIBUNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Referring to the above equations, the starting 8-aminoquinoline I was treated with phthalic anhydride to give the 8-phthalimidoquinoline II. This was necessary to provide protection for the 8-amino group during peroxidation and introduction of the 2-chloro group. Thus compound II was treated with MCPBA, followed by chromatography over basic alumina to afford the 1-oxide III. Intermediate III was treated directly (preferred procedure) with phosphorus oxychloride to afford the 2-chloro derivative V. However, it was discovered also that treatment of the reaction mixture from the oxidation step with a combination of basic and neutral alumina gave the 2-quinolone IV which was converted also with phosphorus oxychloride to give the 2-chloro derivative V, albeit in lower yield.
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